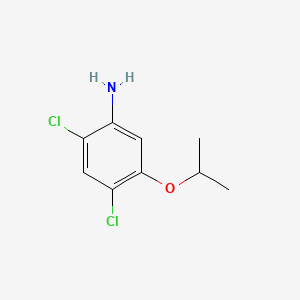

2,4-Dichloro-5-isopropoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRWIICNMOKBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194124 | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41200-96-8 | |

| Record name | 2,4-Dichloro-5-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-5-ISOPROPOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTL4BZ5C7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Strategic Intermediate in Modern Chemical Synthesis

An In-depth Technical Guide to 2,4-Dichloro-5-isopropoxyaniline (CAS 41200-96-8)

This compound is a highly functionalized aromatic amine, identified by the CAS number 41200-96-8.[1] Its structure, featuring a dichlorinated benzene ring, an amine group, and an isopropoxy ether linkage, makes it a strategic and valuable intermediate in the synthesis of complex organic molecules.[1] While not an end-product itself, its utility is paramount in industries where precise molecular architecture is key, most notably in the production of advanced agrochemicals and as a building block in the synthesis of pharmaceuticals and dyes.[2][3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and handling, tailored for professionals in chemical research and development.

Part 1: Core Physicochemical and Structural Profile

The compound's physical state and solubility are critical determinants of its handling, storage, and reaction conditions. It is typically supplied as a cream to yellow crystalline powder or an oily liquid, a characteristic that can vary with purity.[1][2][3] Its solubility in polar organic solvents like alcohols and chloroform, contrasted with its insolubility in water, dictates the choice of solvent systems for synthetic transformations.[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 41200-96-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1][5] |

| Molecular Weight | 220.11 g/mol | [1] |

| Appearance | Cream to yellow crystalline powder or oily liquid | [1][4][6] |

| Melting Point | 40-44 °C | [1][3] |

| Boiling Point | 110-112 °C at 0.2 mmHg | [1][3][7] |

| Density | 1.272 g/cm³ | [7] |

| InChI Key | RWRWIICNMOKBIQ-UHFFFAOYSA-N | [1][6] |

| SMILES | CC(C)OC1=CC(N)=C(Cl)C=C1Cl | [1][6] |

The stability of this compound is generally robust under standard laboratory conditions. However, as an aniline derivative, it is susceptible to oxidation and may darken upon exposure to air and light.[3][4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to preserve its integrity.[8]

Part 2: Synthesis—The Gateway to Application

The most prevalent and industrially viable synthesis of this compound involves the chemical reduction of its nitro precursor, 2,4-dichloro-5-isopropoxy nitrobenzene.[1][3][4] This transformation is a cornerstone of its production, and the choice of reducing agent and catalyst system is critical for achieving high yield and purity while minimizing waste.

Primary Synthetic Pathway: Reduction of a Nitroarene

The conversion hinges on the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). Several methodologies can accomplish this, with two being particularly noteworthy:

-

Catalytic Hydrogenation: This classic method involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) in a solvent such as methanol.[3][4] It is a clean and efficient process, often favored in industrial settings for its high yields and atom economy.

-

Chemical Reduction with Hydrazine Hydrate: An alternative route utilizes hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent, often with a composite catalyst to enhance reaction kinetics and selectivity.[1][9] A patented method describes a catalyst system of activated carbon, ferric hydroxide, and aluminum hydroxide (gac:Fe(OH)₃:Al(OH)₃).[9][10] This approach avoids the need for high-pressure hydrogenation equipment.

Caption: Figure 1: Primary Synthesis Route

Illustrative Laboratory Protocol (Hydrazine Reduction Method)

This protocol is a conceptual synthesis based on established chemical principles for nitro group reduction described in the literature.[1][9]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,4-dichloro-5-isopropoxy nitrobenzene (1.0 eq) and a suitable solvent such as ethanol.

-

Catalyst Addition: Add the composite catalyst (e.g., GAC:Fe(OH)₃:Al(OH)₃, ~5% w/w of the nitro compound).[9][10]

-

Reactant Addition: Heat the mixture to a gentle reflux (60-80 °C).[10] Add hydrazine hydrate (1.5–3.0 eq) dropwise via the dropping funnel over 1-3 hours to control the exothermic reaction.[9][10]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).[10]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality Note: The dropwise addition of hydrazine hydrate is crucial to manage the reaction's exothermicity and prevent side reactions. The composite catalyst provides a high surface area and synergistic activity for efficient reduction, leading to higher yields and product quality compared to single-component catalysts.[9][10]

Part 3: Reactivity and Application as a Synthon

The synthetic value of this compound lies in the reactivity of its primary amine group. This nucleophilic center is the site of derivatization, allowing for the construction of more complex molecular scaffolds.

Caption: Figure 2: Key Site of Reactivity

Its most significant application is as a key intermediate in the synthesis of the herbicide Oxadiazon.[2][3][4] This underscores its importance in the agrochemical industry, where building blocks with this specific substitution pattern are required to achieve the desired biological activity. Beyond herbicides, it serves as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science.[3][4] The chlorine atoms on the ring also offer potential sites for nucleophilic substitution, although these reactions typically require more forcing conditions compared to reactions at the amine group.[1]

Part 4: Analytical Methodologies

Proposed Analytical Workflow: LC-MS/MS

This workflow is designed to provide a reliable, self-validating system for the quantification of this compound in a research or quality control setting.

Caption: Figure 3: Proposed Analytical Workflow

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a calibration curve by serial dilution. Dissolve the sample to be tested in the same solvent.

-

Chromatography: Employ a reversed-phase HPLC column (e.g., C18). A gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a standard starting point for method development.

-

Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Optimize the instrument for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity. This involves identifying a precursor ion (the protonated molecule, [M+H]⁺) and one or two product ions generated by collision-induced dissociation.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[11]

Part 5: Safety, Handling, and Storage

This compound is classified as a toxic substance and requires careful handling by trained personnel in a controlled environment.[3][5]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5][12] |

| Skin Irritation | Causes skin irritation. | [5][12] |

| Eye Irritation | Causes serious eye irritation. | [5][12] |

| Target Organ Toxicity | May cause respiratory irritation. | [5][12] |

| Hazard Class | 6.1 (Toxic Solid) | [3][5] |

Handling and Personal Protective Equipment (PPE):

-

Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[3][8]

-

Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately and thoroughly with soap and water.[3][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

The compound is noted to be heat and air sensitive; for optimal stability, store under an inert gas atmosphere and refrigerate at 2-8 °C.[8]

Conclusion

This compound is a quintessential example of a specialty chemical intermediate whose value is defined by its molecular structure. Its well-established synthesis from its nitro precursor and the predictable reactivity of its aniline moiety make it a reliable building block for complex target molecules, particularly in the agrochemical sector. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in research and industrial production.

References

- 1. Buy this compound (EVT-288634) | 41200-96-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 41200-96-8 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. L18371.03 [thermofisher.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 10. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 11. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 2,4-Dichloro-5-isopropoxyaniline: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-isopropoxyaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the agrochemical and pharmaceutical industries.[1][2][3] Its specific substitution pattern—two chlorine atoms at positions 2 and 4, and an isopropoxy group at position 5 of the aniline ring—imparts distinct chemical properties that make it a valuable building block for more complex molecules.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic considerations, offering a technical resource for professionals engaged in chemical research and development.

Molecular Structure and Identification

The fundamental characteristics of a molecule are dictated by its structure. For this compound, this is no exception. A thorough understanding of its atomic composition and spatial arrangement is paramount for predicting its reactivity and behavior in chemical syntheses.

The molecular formula for this compound is C₉H₁₁Cl₂NO.[1][4][5][6] This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The IUPAC name for this compound is 2,4-dichloro-5-(propan-2-yloxy)aniline.[1][4][7][8]

Structural Representation

The connectivity of these atoms is best represented by a two-dimensional chemical structure. For computational and database purposes, this structure is encoded in various line notations.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 41200-96-8[1][4][5][6] |

| SMILES | CC(C)OC1=CC(N)=C(Cl)C=C1Cl[1] |

| InChI Key | RWRWIICNMOKBIQ-UHFFFAOYSA-N[1][4] |

Physicochemical Properties and Molecular Weight

The physical and chemical properties of this compound are essential for its handling, purification, and use in reactions. These properties are a direct consequence of its molecular structure and weight.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms.

| Property | Value |

| Molecular Weight | 220.10 g/mol [5] |

| Monoisotopic Mass | 219.022 g/mol [4][9] |

Physical Properties

The compound typically appears as a cream to yellow crystalline powder.[1] It is soluble in polar organic solvents like alcohol and chloroform, but insoluble in water.[3] It is known to turn brown when exposed to light and heat.[3]

| Property | Value | Source |

| Melting Point | 40-44 °C | [1][3][4] |

| Boiling Point | 110-112 °C at 0.2 mmHg | [1][3][4] |

| Density | 1.272 g/cm³ | [4] |

Synthesis and Reactivity

This compound is primarily synthesized through the reduction of its nitro precursor, 2,4-dichloro-5-isopropoxynitrobenzene.[1][3][10] This transformation is a standard procedure in organic synthesis, often employing various reducing agents and catalytic systems to achieve high yield and purity.

General Synthetic Workflow

A common synthetic route involves the reduction of the nitro group to an amine.[1][10] While specific conditions can be optimized, the general workflow is as follows:

Caption: General synthetic workflow for this compound.

Key Reaction Steps and Considerations

-

Starting Material : The synthesis typically begins with 2,4-dichloro-5-isopropoxynitrobenzene.[10]

-

Reduction : A common method for the reduction of the nitro group is the use of hydrazine hydrate in the presence of a composite catalyst.[1][10] The choice of catalyst and solvent (often an alcohol) is critical for optimizing the reaction yield and minimizing side products.[10] Industrial-scale production may utilize continuous flow reactors to enhance safety and efficiency.[1]

-

Work-up and Purification : After the reaction is complete, the crude product is typically isolated by filtration to remove the catalyst.[3] Further purification can be achieved through recrystallization or distillation under reduced pressure to obtain the final product with high purity.[3]

The presence of the amine group and the chlorine atoms on the aromatic ring makes this compound a versatile intermediate for further functionalization through various organic reactions, such as diazotization and nucleophilic aromatic substitution.

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with biological activity.

-

Agrochemicals : It is a vital precursor for the synthesis of certain herbicides and pesticides.[1][2][3] For instance, it is used in the production of the herbicide oxadiazon.[2][3]

-

Pharmaceuticals : The structural motif of this compound is explored in the development of new therapeutic agents, with some studies investigating its potential antimicrobial and anti-inflammatory properties.[1]

-

Dyes and Pigments : It also serves as an intermediate in the manufacturing of various dyes and pigments.[1][3]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[3][4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

This compound is a well-characterized organic compound with significant applications in the chemical industry. Its defined molecular structure and weight, coupled with its specific physicochemical properties, make it a reliable and versatile intermediate for the synthesis of a wide range of valuable products. A thorough understanding of its synthesis and reactivity is essential for researchers and developers working to create novel agrochemicals, pharmaceuticals, and other functional materials.

References

- 1. Buy this compound (EVT-288634) | 41200-96-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. watson-int.com [watson-int.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. ContaminantDB: this compound [contaminantdb.ca]

- 10. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

solubility of 2,4-Dichloro-5-isopropoxyaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-isopropoxyaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 41200-96-8), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, provides a robust framework for its experimental determination, and offers expert insights into solvent selection for synthesis and purification processes.

Compound Overview and Significance

This compound is a substituted aromatic amine whose utility is well-established in the synthesis of a variety of target molecules, including dyes, potential antimicrobial agents, and notably, herbicides such as Oxadiazon.[1][2][3] The efficiency of synthetic reactions, the success of purification and crystallization, and the development of stable formulations are all critically dependent on a thorough understanding of the compound's interaction with various solvents. This guide serves as a practical resource for researchers, chemists, and drug development professionals to navigate the challenges of solvent selection and solubility determination.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its physical and chemical properties. The characteristics of this compound, summarized in Table 1, provide the basis for predicting its behavior in different solvent systems. The presence of two chlorine atoms and an isopropoxy group on the benzene ring, combined with a primary amine, creates a molecule with mixed polarity, influencing its solubility profile.

| Property | Value | Source(s) |

| CAS Number | 41200-96-8 | [1][2][4] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1][4] |

| Molecular Weight | 220.11 g/mol | [1] |

| Appearance | Cream to yellow crystalline powder or oily liquid | [1][2][3] |

| Melting Point | 39.0 – 45.0 °C | [1][2][4] |

| Boiling Point | 110 – 112 °C @ 0.2 mmHg | [1][2] |

| SMILES | CC(C)OC1=CC(N)=C(Cl)C=C1Cl | [1][4] |

| InChI Key | RWRWIICNMOKBIQ-UHFFFAOYSA-N | [1][4] |

Theoretical Solubility Assessment in Common Organic Solvents

The guiding principle of "like dissolves like" provides a strong foundation for predicting solubility.[5] The molecular structure of this compound features:

-

Polar groups: The primary amine (-NH₂) and the ether oxygen (-O-) can participate in hydrogen bonding with protic solvents.

-

Nonpolar regions: The dichlorinated benzene ring and the isopropyl group contribute to its affinity for nonpolar or moderately polar environments.

This duality suggests that the compound will exhibit a broad range of solubilities. General assessments indicate it is soluble in polar solvents like alcohol and chloroform and insoluble in water.[1][2] Table 2 provides a more detailed qualitative prediction of solubility across a spectrum of common laboratory solvents, grounded in these structural features.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine and ether groups can act as hydrogen bond acceptors, and the amine can also be a donor, leading to strong interactions with solvents that have -OH groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | High to Medium | These solvents can accept hydrogen bonds from the amine group and interact via dipole-dipole forces. The lack of a donor hydrogen on the solvent may slightly reduce solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the dichlorobenzene core, and they can interact favorably with the entire molecule. Chloroform is explicitly mentioned as a good solvent.[2] |

| Ethers | Diethyl Ether | Medium to Low | While containing an ether linkage, the overall nonpolar character of diethyl ether may limit its ability to effectively solvate the polar amine group. |

| Aromatic | Toluene, Benzene | Medium to Low | The aromatic ring of the solvents will interact favorably with the compound's benzene ring (π-π stacking), but their nonpolar nature will poorly solvate the amine group. |

| Nonpolar | Hexanes, Heptane | Poor | The strong intermolecular forces within the crystalline solid (or the polarity of the liquid) are unlikely to be overcome by the weak van der Waals forces offered by nonpolar alkane solvents. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To move beyond theoretical assessment, quantitative experimental determination is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[5]

Causality Behind the Method

This method is designed to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true thermodynamic equilibrium solubility. Every step is deliberate: using an excess of solid ensures saturation; constant agitation maximizes the solid-liquid surface area for faster equilibration; extended equilibration time guarantees the system has reached a stable state; and filtration of the supernatant prevents undissolved solid particles from artificially inflating the measured concentration.[6]

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to several vials (e.g., 20 mL glass vials with screw caps). An excess is confirmed by the visible presence of undissolved solid throughout the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended to ensure equilibrium is fully established.[6]

-

-

Sample Processing:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any suspended microcrystals.

-

-

Analysis (via High-Performance Liquid Chromatography - HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Accurately dilute a known volume of the saturated filtrate with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by HPLC, using a suitable stationary phase (e.g., C18) and mobile phase, with UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Visualization

Caption: Workflow for experimental solubility determination.

Logical Framework for Solvent Selection

The choice of a solvent is rarely based on solubility alone. It involves a multi-faceted decision process that balances solubility with other critical factors such as reaction compatibility, boiling point (for ease of removal), safety, and environmental impact. The diagram below illustrates a logical approach to solvent selection for a process involving this compound.

Caption: Decision-making framework for solvent selection.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a robust scientific approach allows for its effective use in research and development. By understanding its physicochemical properties, researchers can make informed qualitative predictions about its solubility in a wide range of organic solvents. For quantitative needs, the detailed isothermal shake-flask protocol provided herein offers a self-validating system for generating reliable and accurate data. This guide empowers scientists and professionals to confidently select appropriate solvents and precisely measure solubility, facilitating more efficient synthesis, purification, and formulation of this important chemical intermediate.

References

A-Z Guide to 2,4-Dichloro-5-isopropoxyaniline: Synthesis, Agrochemical Applications, and Analytical Methodologies

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-5-isopropoxyaniline, a key chemical intermediate in the agrochemical industry. We will explore its fundamental physicochemical properties, detail common synthetic pathways for its production, and provide an in-depth analysis of its primary application in the synthesis of modern herbicides. This document also includes validated, step-by-step protocols for both the synthesis of a target herbicide and the analytical quantification of the intermediate, designed for practical application in research and development settings.

Introduction and Core Compound Profile

This compound (CAS No. 41200-96-8) is a substituted aromatic amine that has gained significant traction as a crucial building block in organic synthesis.[1][2] Its specific arrangement of chloro and isopropoxy functional groups on the aniline ring makes it a highly reactive and versatile precursor for creating more complex molecules.[1] While it has applications in the synthesis of dyes and has been explored in pharmaceuticals, its most prominent role is as a key intermediate in the manufacturing of specialized pesticides, particularly herbicides.[1][2][3] The high purity of this compound, often demanded at ≥99.0%, is critical for ensuring predictable and efficient outcomes in subsequent synthesis processes.[2]

This guide serves as a technical resource for researchers and chemists, offering insights into the causality behind synthetic choices and providing robust, self-validating protocols for its use and analysis.

Physicochemical and Safety Data

Understanding the fundamental properties of a chemical intermediate is paramount for its effective and safe utilization in any synthetic workflow. The data presented below has been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41200-96-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1][3] |

| Molecular Weight | 220.11 g/mol | [1] |

| Appearance | Cream to yellow crystalline powder or oily liquid | [1][2][3] |

| Melting Point | 40-44 °C | [1][4] |

| Boiling Point | 110-112 °C at 0.2 mmHg | [1][3] |

| Solubility | Soluble in polar organic solvents (e.g., alcohol, chloroform); insoluble in water | [1][3] |

| SMILES | CC(C)OC1=CC(N)=C(Cl)C=C1Cl | [1][4] |

| InChI Key | RWRWIICNMOKBIQ-UHFFFAOYSA-N | [1][4] |

Safety and Handling Profile:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][5]

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin, causing skin and serious eye irritation.[3][5] It is categorized under UN ID 2811 as a toxic solid.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3]

Synthesis of the Intermediate: this compound

The industrial production of this compound primarily relies on the reduction of its nitroaromatic precursor, 2,4-dichloro-5-isopropoxy nitrobenzene. This choice is driven by the efficiency and scalability of nitro group reduction.

Two dominant methodologies are employed for this conversion:

-

Catalytic Hydrogenation: This is a clean and efficient method involving the reduction of the nitro compound using hydrogen gas under pressure in the presence of a catalyst.[3]

-

Chemical Reduction: This method utilizes reducing agents like hydrazine hydrate, often in the presence of a composite catalyst to improve yield and simplify downstream processing.[1][6][7]

The workflow below outlines a typical chemical reduction process, as described in patent literature, which offers high yields and operational simplicity.[6][7]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chemical Reduction

Causality: This protocol is based on a method using hydrazine hydrate with a composite catalyst.[6][7] This approach is often favored in settings where high-pressure hydrogenation is less feasible. The composite catalyst enhances the reaction rate and selectivity, leading to higher yields (reported up to 96.3%) and reducing the formation of byproducts, which in turn simplifies purification.[7]

-

Reactor Setup: Charge a suitable reaction vessel with 2,4-dichloro-5-isopropoxy nitrobenzene and ethanol as the solvent.

-

Catalyst Addition: Add the composite catalyst (e.g., a mixture of activated carbon, Fe(OH)₃, and Al(OH)₃) to the mixture. The catalyst loading is typically between 4% and 60% of the weight of the nitro compound.[7]

-

Initiate Reaction: Begin agitation and heat the mixture to the reaction temperature, typically between 60-80 °C.[7]

-

Reagent Dosing: Add hydrazine hydrate dropwise to the reaction mixture over a period of 1 to 3 hours. The molar ratio of hydrazine hydrate to the nitro compound is typically between 1.5 and 3.0.[7]

-

Reaction Monitoring: Maintain the reaction at 60-80 °C for 2 to 6 hours after the addition is complete.[7] Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. Remove the catalyst by filtration. The resulting filtrate, containing the product, can then be concentrated under reduced pressure to remove the solvent, yielding this compound.

Core Application: Synthesis of Triazolopyrimidine Herbicides

A primary and high-value application of this compound is in the synthesis of the triazolopyrimidine class of herbicides. These herbicides act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid synthesis in plants.[8] A notable example is Diclosulam. While Diclosulam itself is synthesized from 2,6-dichloroaniline, the structurally related this compound is a key precursor for other patented herbicides within this potent chemical family.[8][9]

The core of this synthesis involves forming a sulfonamide bond between the aniline nitrogen of the intermediate and a sulfonyl chloride derivative of the triazolopyrimidine core.

Caption: General pathway for triazolopyrimidine herbicide synthesis.

Illustrative Protocol: Sulfonamide Bond Formation

Causality: This generalized protocol illustrates the key condensation step. The choice of an organic base like pyridine or triethylamine is crucial; it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both reactants.

-

Dissolution: Dissolve this compound in a suitable anhydrous solvent, such as dichloromethane, in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of a base, such as pyridine or triethylamine, to the solution.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C. This is critical to control the exothermicity of the subsequent addition of the highly reactive sulfonyl chloride.

-

Reagent Addition: Slowly add a solution of the corresponding triazolopyrimidine sulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours) until completion, as monitored by TLC or LC-MS.

-

Quenching and Extraction: Carefully quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to obtain the final herbicide product of high purity.

Analytical Methodology: Quantification by GC-MS

Accurate quantification of this compound is essential for quality control of the intermediate and for monitoring its presence in reaction mixtures or environmental samples. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to its high sensitivity and selectivity.[10][11]

Protocol: GC-MS Analysis

Self-Validation: This protocol incorporates a standard curve for quantification, which is a self-validating system. The linearity of the curve (R² > 0.99) confirms that the instrument response is proportional to the concentration over the desired range, ensuring accurate measurement.

-

Sample Preparation:

-

Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known concentration (e.g., 1 mg/mL).

-

Aqueous Samples: Perform a liquid-liquid extraction. To 100 mL of the water sample, add 20 mL of a non-polar solvent like dichloromethane. Shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.[10]

-

-

Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the same solvent used for the sample.

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 6890A or equivalent.[11]

-

Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Carrier Gas: Helium.[11]

-

Injection Mode: Splitless.

-

Oven Program: 80°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

MS System: Agilent 5973N or equivalent.[11]

-

Ionization Mode: Electron Impact (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the target analyte (e.g., m/z 220, 205, 162).

-

-

Data Analysis:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Toxicological and Environmental Considerations

As a chlorinated aniline derivative, this compound and related compounds require careful handling. Dichloroanilines can be toxic if swallowed, inhaled, or absorbed through the skin. Absorption can lead to the formation of methemoglobin, which impairs oxygen transport in the blood. From an environmental perspective, many chlorinated aromatic compounds are noted for their potential persistence and toxicity to aquatic life. Therefore, all waste streams from synthesis and analysis must be handled and disposed of according to local environmental regulations to prevent environmental contamination.

Conclusion

This compound stands out as a pivotal intermediate in the modern agrochemical industry. Its well-defined synthesis and specific reactivity enable the efficient production of high-performance herbicides. The protocols and data presented in this guide offer a robust framework for researchers and professionals to utilize this compound effectively and safely. A thorough understanding of its synthesis, application, and analytical quantification is essential for innovation and quality control in the development of new crop protection solutions.

References

- 1. Buy this compound (EVT-288634) | 41200-96-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. L18371.06 [thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 7. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 8. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 9. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]

- 10. env.go.jp [env.go.jp]

- 11. epa.gov [epa.gov]

2,4-Dichloro-5-isopropoxyaniline: A Core Intermediate for High-Performance Azo Dyes

An In-depth Technical Guide for Researchers and Development Scientists

Abstract

This technical guide provides an in-depth examination of 2,4-Dichloro-5-isopropoxyaniline, a key aromatic amine intermediate in the synthesis of high-performance disperse dyes. We will explore its fundamental physicochemical properties, detail validated synthesis protocols, and elucidate its critical role in the established diazotization and azo coupling reaction sequence. This document is intended for researchers, chemists, and process development professionals in the dye and specialty chemicals industries, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: Strategic Importance in Dye Chemistry

This compound (CAS No. 41200-96-8) is a substituted aromatic amine that has gained significance as a precursor in the synthesis of specialized organic molecules, most notably disperse azo dyes.[1] Its molecular architecture, featuring two chlorine atoms and an isopropoxy group on the aniline ring, is strategically designed. The chloro substituents act as auxochromes and enhance the stability and lightfastness of the final dye molecule, while the isopropoxy group can improve solubility in nonpolar media and modify the final shade. Disperse dyes synthesized from this intermediate are particularly suited for coloring hydrophobic synthetic fibers such as polyester, where high sublimation fastness is a critical performance requirement.[2][3] Beyond dyes, this compound also serves as an intermediate in the production of certain pesticides and pharmaceuticals.[1][4]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for process design, safety, and quality control.

| Property | Value | Source |

| CAS Number | 41200-96-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂NO | [1][5] |

| Molecular Weight | 220.09 g/mol | [1][6] |

| IUPAC Name | 2,4-dichloro-5-propan-2-yloxyaniline | [1][7] |

| Appearance | Oily liquid or low-melting solid | [4] |

| Melting Point | 40-42°C | [4][6] |

| Boiling Point | 110-112°C @ 0.2 mm Hg | [4][6] |

| SMILES | CC(C)OC1=C(C=C(C(=C1)N)Cl)Cl | [1][8] |

| InChI Key | RWRWIICNMOKBIQ-UHFFFAOYSA-N | [1][8] |

Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are available from various chemical suppliers for identity confirmation and purity assessment.[9]

Synthesis of this compound

The most common and industrially viable route to this compound is the chemical reduction of its nitro precursor, 2,4-dichloro-5-isopropoxynitrobenzene.[1][10][11] This precursor is typically synthesized from 2,4-dichlorophenol through a multi-step process involving esterification, nitration, hydrolysis, and etherification.[10][11]

Preferred Synthesis Pathway: Catalytic Hydrazine Reduction

A patented method highlights an efficient reduction using hydrazine hydrate in an alcohol solvent with a composite catalyst.[10][11] This approach offers significant advantages over traditional methods like iron-acid reduction by improving yield, enhancing product quality, and drastically reducing solid and aqueous waste streams.[10][11]

Caption: Synthesis of the target intermediate via catalytic reduction.

Detailed Experimental Protocol

This protocol is adapted from publicly available patent literature for research and development purposes.[10][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Charging: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 2,4-dichloro-5-isopropoxynitrobenzene (1.0 eq), ethanol as the solvent, and the composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃ in a 2:1:1 ratio).[10][11] The catalyst loading can range from 4% to 60% by weight relative to the nitro-compound.[11]

-

Heating: Heat the stirred slurry to a reaction temperature of 60-80°C.[10][11]

-

Reductant Addition: Add hydrazine hydrate (1.5–3.0 eq) dropwise via the addition funnel over a period of 1–3 hours, carefully maintaining the reaction temperature within the specified range.[10][11] The exothermic nature of the reaction requires controlled addition.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 60-80°C for an additional 2–6 hours.[11] Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.

-

Isolation: Remove the ethanol solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization if necessary. The reported yields for this process are typically above 95%.[11]

Application in Azo Dye Synthesis

The primary amino group of this compound is the reactive handle for its conversion into azo dyes. This transformation is a cornerstone of industrial dye chemistry and proceeds via a two-step sequence: diazotization followed by azo coupling.[12]

Step 1: Diazotization

In this step, the primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with a source of nitrous acid (HNO₂) at low temperatures.

Causality of Experimental Choices:

-

Acidic Medium: The reaction is run in a strong acid, typically hydrochloric or sulfuric acid. The acid protonates sodium nitrite (NaNO₂) to generate the unstable nitrous acid in situ. In sulfuric acid, the active electrophile is nitrosylsulfuric acid, which is formed from the reaction of nitrous acid with sulfuric acid.[13]

-

Low Temperature (0-5°C): Aromatic diazonium salts are thermally unstable.[2] Conducting the reaction in an ice bath is critical to prevent decomposition of the diazonium salt, which would otherwise result in nitrogen gas evolution and formation of phenolic byproducts, reducing the overall yield.

Caption: Formation of the reactive diazonium salt intermediate.

Step 2: Azo Coupling

The diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component.[12][14] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.[12]

Causality of Experimental Choices:

-

Coupling Component: The choice of coupling component is what determines the final color and properties of the dye. Common choices include substituted anilines, naphthols, and other activated aromatic rings.[14] For disperse dyes, these components are often designed to be non-ionic and have good affinity for polyester.

-

pH Control: The reactivity of the coupling component is highly pH-dependent. Phenolic couplers are typically reacted under slightly alkaline conditions (pH > 7) to deprotonate the hydroxyl group into a much more strongly activating phenoxide ion. Amine couplers are generally reacted under slightly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is the active nucleophile.

Caption: General scheme for the formation of an azo dye.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | Description | Precautionary Measures (P-statements) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[15] | P280: Wear protective gloves/clothing/eye protection.[15] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P304+P340: IF INHALED: Remove person to fresh air.[15] |

| Skin Irritation | Causes skin irritation (H315).[15] | P332+P313: If skin irritation occurs: Get medical advice.[15] |

| Eye Irritation | Causes serious eye irritation (H319).[15] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

| Respiratory Irritation | May cause respiratory irritation (H335).[15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] |

General Handling:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[17][18]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][17]

-

Avoid generating dust or aerosols.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and acids.[16]

Conclusion

This compound is a valuable and versatile intermediate, central to the synthesis of a range of high-performance disperse dyes. Its utility stems from a robust and high-yield synthesis process and the predictable reactivity of its primary amino group in diazotization and coupling reactions. By carefully selecting the coupling partner, chemists can fine-tune the properties of the resulting azo dyes to meet the stringent demands of the textile industry, particularly for synthetic fibers. A thorough understanding of the reaction mechanisms, adherence to optimized protocols, and a strict commitment to safety are essential for leveraging this intermediate to its full potential in research and industrial applications.

References

- 1. Buy this compound (EVT-288634) | 41200-96-8 [evitachem.com]

- 2. scialert.net [scialert.net]

- 3. scialert.net [scialert.net]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. PubChemLite - this compound (C9H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 9. 41200-96-8|this compound|BLD Pharm [bldpharm.com]

- 10. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 11. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. cms9files.revize.com [cms9files.revize.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdms.net [cdms.net]

biological activity of 2,4-dichloro-5-isopropoxyaniline derivatives

An In-depth Technical Guide to the Biological Activity of 2,4-Dichloro-5-isopropoxyaniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its derivatives, compounds of significant interest in both agrochemical and pharmaceutical research. We will delve into the synthesis of the core scaffold, explore its derivatization, and analyze the resultant biological activities, focusing on applications in oncology and metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this chemical class.

The this compound Scaffold: A Versatile Intermediate

The compound this compound (CAS: 41200-96-8) serves as a foundational building block for a range of biologically active molecules.[1] Its distinct substitution pattern—two chlorine atoms and an isopropoxy group on an aniline ring—provides a unique electronic and steric profile that medicinal chemists can exploit for targeted molecular design. The presence of the amine group offers a reactive handle for further chemical modification, while the chlorinated and ether-linked moieties contribute to the molecule's overall lipophilicity and potential for specific interactions with biological targets.[2]

Synthesis of the Core Scaffold

The synthesis of this compound is crucial for the subsequent development of its derivatives. Two primary routes are commonly employed in laboratory and industrial settings.[2]

-

Reduction of a Nitro Precursor : A widely used method involves the reduction of the corresponding nitrobenzene, 2,4-dichloro-5-isopropoxy nitrobenzene. This transformation is typically achieved using reagents like hydrazine hydrate in the presence of a composite catalyst or through catalytic hydrogenation.[3][4] This method is often favored for its efficiency and high yield.[3]

-

Direct Substitution : An alternative approach involves the direct reaction of 2,4-dichloroaniline with isopropyl alcohol in the presence of a base. This reaction generally requires heating to facilitate the nucleophilic substitution at the 5-position of the benzene ring.[2]

Caption: Primary synthesis routes for this compound.

Physicochemical Properties

The physical and chemical properties of the core compound are essential for its handling and reactivity in derivatization schemes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂NO | [2][5] |

| Molecular Weight | 220.10 g/mol | [2][5] |

| Appearance | Cream to pale brown crystalline solid | [6] |

| Melting Point | 39.0-45.0 °C | [2][6] |

| Purity (Assay) | ≥98.0% | [6][7] |

| Solubility | Insoluble in water, soluble in organic solvents like alcohol and chloroform. | [4] |

Application in Agrochemicals

Industrially, this compound is a key intermediate in the synthesis of agrochemicals, particularly herbicides.[1][4] Its structure is incorporated into more complex molecules designed to selectively control weed growth. A notable example is its use as a precursor for the herbicide Oxadiazon, highlighting its established role in crop protection.[1] The consistent quality and high purity of this intermediate are critical for achieving predictable outcomes in large-scale agrochemical production.[1]

Pharmaceutical Derivatives: Targeting Kinase-Driven Cancers

The true versatility of the this compound scaffold is revealed in its application to medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8]

Anaplastic Lymphoma Kinase (ALK) Inhibition

While not a direct derivative, the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors provides compelling evidence for the value of the substituted isopropoxy-aniline moiety in this field. The FDA-approved drug Ceritinib (LDK378) is a powerful ALK inhibitor used to treat certain types of non-small cell lung cancer.[9] Its chemical structure, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, features a 2-isopropoxy-phenylamine core that is instrumental to its binding and inhibitory activity.[9]

The structure-activity relationship (SAR) studies that led to Ceritinib demonstrate the importance of the isopropoxy group for achieving high potency. This group occupies a specific hydrophobic pocket within the ATP-binding site of the ALK enzyme. The rational design strategy that produced Ceritinib overcame deficiencies of earlier-generation inhibitors, showcasing how precise manipulation of aniline derivatives can lead to clinically successful drugs.[9]

Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

VEGFR-2 Inhibition and Anti-Angiogenesis

Derivatives containing a chloro-substituted phenylamine core have also been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10]

Researchers have designed scaffolds such as 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as potent, ATP-competitive VEGFR-2 inhibitors.[8][10] In these series, the strategic placement of chlorine atoms on the aniline ring is critical for achieving high inhibitory potency.

| Compound ID | Substitution on Aniline Ring | VEGFR-2 IC₅₀ (µM) | Reference |

| 5 | 4-chlorophenyl | 0.025 | [10] |

| 4 | 4-isopropylphenyl | 0.063 | [10] |

| 6 | 2-fluoro-4-chlorophenyl | 0.075 | [10] |

| Sunitinib | (Reference Drug) | 0.035 | [10] |

| Semaxinib | (Reference Drug) | 0.025 | [10] |

The data clearly indicates that compound 5 , with a 4-chlorophenyl substitution, demonstrates potency comparable to or greater than established reference inhibitors like Sunitinib and Semaxinib.[10] This underscores the utility of chlorinated aniline derivatives in designing next-generation anti-angiogenic agents.

Pharmaceutical Derivatives: Targeting Metabolic Disease

The utility of this chemical class extends beyond oncology. Derivatives based on a 2,4-dichloro-substituted aromatic ring have shown promise as modulators of enzymes involved in metabolic disorders like type 2 diabetes.

Antidiabetic Activity via α-Glucosidase and α-Amylase Inhibition

Postprandial hyperglycemia, a sharp increase in blood glucose after a meal, is a key challenge in managing diabetes. One effective strategy is to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract.[11] A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been synthesized and evaluated for this purpose.

The most potent compound from this study, 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid), exhibited significantly greater inhibitory activity than the standard drug, acarbose.[11]

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 3c | 1.10 ± 0.05 | 10.32 ± 0.16 |

| Acarbose | 3.14 ± 0.09 | 51.24 ± 1.34 |

Data sourced from Kumar, D. et al. (2019).[11]

Molecular docking studies revealed that these compounds effectively bind to the active sites of the enzymes through hydrogen bonds and other non-covalent interactions.[11] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions suggested that these derivatives possess drug-like properties, making them strong candidates for further preclinical development.[11]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, this section provides standardized methodologies for key procedures discussed in this guide.

Protocol: Synthesis via Nitro-Group Reduction

This protocol is a representative method for synthesizing the core aniline scaffold from its nitro precursor, based on established procedures.[3][4]

Objective: To synthesize this compound by reducing 2,4-dichloro-5-isopropoxy nitrobenzene.

Materials:

-

2,4-dichloro-5-isopropoxy nitrobenzene (1.0 eq)

-

Ethanol (as solvent)

-

Composite catalyst (e.g., GAC:Fe(OH)₃:Al(OH)₃ at a 2:1:1 ratio)[3]

-

Hydrazine hydrate (N₂H₄·H₂O, 1.5–3.0 eq)[12]

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Charge the round-bottom flask with 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the composite catalyst.

-

Heat the mixture to 60–80 °C with stirring.[3]

-

Add hydrazine hydrate dropwise via the dropping funnel over a period of 1–3 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at 60–80 °C for an additional 2–6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent (ethanol) from the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a self-validating system for screening compounds for antidiabetic activity, adapted from standard enzymatic assays.[11]

Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Acarbose (as positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add 10 µL of the test compound dilutions to the respective wells. For the control, add 10 µL of DMSO.

-

Add 20 µL of α-glucosidase solution to each well and incubate the plate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of pNPG substrate solution to each well.

-

Incubate the plate at 37 °C for another 20 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold and its close structural analogs represent a privileged chemical framework with demonstrated biological activity across multiple domains. From its established role in agrochemicals to its emergent potential in pharmaceuticals, this class of compounds continues to yield promising lead structures. The insights gained from SAR studies in kinase inhibition and metabolic enzyme modulation highlight the scaffold's capacity for precise, high-affinity interactions with diverse biological targets.

Future research should focus on expanding the chemical space around this core. The synthesis of novel libraries, coupled with high-throughput screening against a wider range of targets (e.g., other kinases, GPCRs, ion channels), could uncover new therapeutic applications. Furthermore, optimizing the pharmacokinetic and toxicological profiles of current lead compounds through advanced medicinal chemistry strategies will be critical for translating these promising research findings into clinically viable therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-288634) | 41200-96-8 [evitachem.com]

- 3. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

A Technical Guide to Sourcing 2,4-Dichloro-5-isopropoxyaniline for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing 2,4-Dichloro-5-isopropoxyaniline (CAS No. 41200-96-8). The focus is on ensuring the procurement of high-quality material, which is fundamental to achieving reliable, reproducible research outcomes and maintaining the integrity of drug development programs. We will delve into the criticality of starting material quality, key analytical parameters for this specific molecule, a comparative look at commercial suppliers, and a robust protocol for supplier and material qualification.

The Imperative of Starting Material Quality in Scientific Advancement

In any research or development setting, the quality of the starting materials is a cornerstone of success.[1] For a crucial intermediate like this compound, which serves as a building block in the synthesis of pharmaceuticals and agrochemicals, the purity and impurity profile can have profound effects.[2][3][4] The selection of raw materials and their suppliers is a critical issue at every stage of a drug's life cycle.[5] Failure to prioritize quality from the outset can introduce unknown variables into experiments, leading to irreproducible results, project delays, and significant financial costs.[5]

In the context of drug development, regulatory bodies like the U.S. FDA mandate that pharmaceutical supply chains are properly controlled, a process that begins with the rigorous qualification of raw material suppliers.[6] Using high-quality raw materials is essential for ensuring the efficacy and safety of the final drug product.[1][7] An uncontrolled manufacturing process for a starting material can lead to high inter-batch variability, complicating process development and potentially jeopardizing clinical trials.[5] Therefore, a long-term, quality-focused perspective in sourcing research chemicals is not merely best practice; it is a scientific and regulatory necessity.[5][8]

Key Quality Parameters for this compound

When sourcing this compound, it is crucial to move beyond simple catalog listings and scrutinize the technical specifications. The Certificate of Analysis (CoA) is the primary document for assessing batch-specific quality.[9] Researchers should demand a CoA from any potential supplier and evaluate the following parameters:

-

Identity and Structure: Confirmation of the chemical structure (C₉H₁₁Cl₂NO) via methods like NMR or IR spectroscopy.[2][10]

-

Assay (Purity): This is the most critical parameter. Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11][12] A purity level of ≥98% is common for research-grade material, while some suppliers may offer ≥99% grades.[3][11][12][13]

-

Appearance and Form: Suppliers describe the material's appearance, which can range from cream or yellow to pale or dark brown, and its form, such as crystals, powder, or fused solid.[12] One supplier notes it can be an oily liquid.[3]

-

Physical Properties: The melting point is a useful indicator of purity. Reported ranges are between 39.0-45.0°C and 40-42°C.[10][12]

-

Potential Impurities: Understanding the synthesis route can inform potential impurities. Common synthesis methods involve the reduction of a 2,4-dichloro-5-isopropoxy nitrobenzene precursor.[2][14] Incomplete reactions could leave residual nitro-compound, while other routes could introduce different process-related impurities. Knowledge of these helps in selecting appropriate analytical methods for quality control.

A Comparative Overview of Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors based on publicly available information. It is essential to contact suppliers directly for the most current specifications and lot-specific CoAs.

| Supplier | Product Name/CAS No. | Stated Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound, CAS 41200-96-8 | 98% or ≥96.0% (Assay by GC)[12][13] | 1 g, 5 g | Legacy Alfa Aesar product. For research use.[12][13] |

| Santa Cruz Biotechnology, Inc. | This compound, CAS 41200-96-8 | Not explicitly stated on the product page; refer to CoA. | Inquire | For Research Use Only. Not for diagnostic or therapeutic use.[15] |

| EvitaChem | This compound, CAS 41200-96-8 | Not explicitly stated. | Inquire | For non-human research only. Not for therapeutic or veterinary use.[2] |

| Jinan Qinmu fine chemical Co., Ltd. | This compound, CAS 41200-96-8 | 99% HPLC[11] | 25kg/drum | States appearance as liquid.[11] |

| Alfa Chemistry | This compound, CAS 41200-96-8 | Not explicitly stated. | Inquire | For experimental/research use.[10] |

| NINGBO INNO PHARMCHEM CO., LTD | This compound, CAS 41200-96-8 | ≥99.0%[3] | Inquire | Characterized as an oily liquid.[3] |

Protocol for Supplier Qualification and Incoming Material Verification

A systematic process for evaluating both the supplier and the material is crucial to mitigate risks to research quality.[16] This two-phase approach provides documented assurance of material suitability.[17]

Phase 1: Supplier Vetting and Selection

-

Initial Screening: Identify potential suppliers based on catalog listings and product availability.

-

Request Documentation: Contact the shortlisted suppliers and request a batch-specific Certificate of Analysis (CoA) for the material. Do not rely on general specification sheets.

-

Technical Evaluation: Review the CoA for completeness. Does it clearly state the analytical methods used to determine purity?[9] Does it list key physical properties?

-

Assess Supplier Quality Systems: While a full cGMP audit is not typically feasible for research-grade materials, review the supplier's website for any mention of quality management systems (e.g., ISO 9001). This can provide a general indication of their commitment to quality.[6]

-

Final Selection: Choose a supplier that provides comprehensive documentation and demonstrates technical competence.

Phase 2: Incoming Material Qualification Protocol

Upon receipt of the chemical, the following steps must be performed before the material is released for use in experiments.

-

Documentation Review:

-

Verify the container label information (Product Name, CAS No., Lot Number) matches the packing slip and the previously received CoA.

-

Confirm the CoA is for the specific lot number received.

-

-

Physical Inspection:

-

Visually inspect the container for any signs of damage, compromised seals, or contamination.

-

Observe the material's physical appearance (color, form) and compare it to the description on the CoA.[12] Note any discrepancies.

-

-

Analytical Verification (Mandatory):

-

Objective: To confirm the identity and approximate purity of the received material. This step validates the supplier's CoA.

-

Method 1 (Melting Point):

-

Prepare a small sample in a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range.

-

Compare the observed range to the supplier's specification (e.g., 39.0-45.0°C).[12] A broad or significantly depressed melting range can indicate impurities.

-

-

Method 2 (Thin-Layer Chromatography - TLC - for Identity):